molecular formula C10H10Cl2N4 B2452353 2,6-二氯-9-环戊基-9H-嘌呤 CAS No. 211733-67-4

2,6-二氯-9-环戊基-9H-嘌呤

货号 B2452353
CAS 编号: 211733-67-4
分子量: 257.12
InChI 键: TVGDBGPLYZULGD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-dichloro-9-cyclopentyl-9H-purine, also known as CP-8022, is a compound in the field of medicinal chemistry. It has a molecular formula of C10H10Cl2N4 and an average mass of 257.119 Da .


Synthesis Analysis

The synthesis of 2,6-dichloro-9-cyclopentyl-9H-purine involves heating the compound in ethanol with triethylamine . This process is carried out at reflux for 15 hours, after which the solid is filtered to give the title compound as a white solid .


Molecular Structure Analysis

The molecular structure of 2,6-dichloro-9-cyclopentyl-9H-purine consists of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This core is substituted at the 2 and 6 positions with chlorine atoms and at the 9 position with a cyclopentyl group .


Chemical Reactions Analysis

The chemical reactions involving 2,6-dichloro-9-cyclopentyl-9H-purine are typically carried out with triethylamine . For example, it can react with 3-iodobenzylamine hydrochloride in dry ethanol to give a new compound .


Physical And Chemical Properties Analysis

2,6-dichloro-9-cyclopentyl-9H-purine is a solid compound . Its molecular weight is 257.12, and its monoisotopic mass is 256.028259 Da .

科学研究应用

合成和生物活性

2,6-二氯-9-环戊基-9H-嘌呤已被用于合成生物活性化合物。例如,Kozai 和 Maruyama (1999) 合成了 2,6-二氯-9-(2,6-二氟苄基)-9H-嘌呤,该化合物表现出对磷酸二酯酶 (PDE) 同工酶,特别是 PDE2 和 PDE4 的显着抑制作用,表明其潜在的治疗应用 (Kozai & Maruyama, 1999)

药物开发的放射性标记前体

Valsborg 等人 (1995) 描述了 [8-14C]-2,6-二氯-9H-嘌呤的合成,作为制备 14C 标记核苷的放射性标记前体,该方法在药物开发中具有广泛的应用 (Valsborg et al., 1995)

拆分和立体化学研究

Quezada 等人 (2001) 使用 HPLC 对包括顺式-6-氯-9-[2-(羟甲基)环戊基]-9H-嘌呤在内的外消旋碳核苷进行了拆分,并通过 NMR 研究确定了它们的绝对构型。这项工作对于理解这些化合物的立体化学方面至关重要 (Quezada et al., 2001)

催化活性研究

Tumma、Nagaraju 和 Reddy (2010) 研究了氧化铝在涉及 2,6-二氯嘌呤盐酸盐反应中的催化活性。他们发现产物选择性取决于由醇产生的碳正离子的稳定性,从而深入了解了这些化合物的化学性质 (Tumma et al., 2010)

抗菌和抗结核药物开发

Bakkestuen、Gundersen 和 Utenova (2005) 合成了 2,6-二氯-9H-嘌呤的衍生物,并评估了它们的抗菌活性,特别是对结核分枝杆菌的抗菌活性。这些研究有助于开发新的抗菌和抗结核药物 (Bakkestuen et al., 2005)

叠氮化和三唑基嘌呤核糖核苷的合成

Līpiņš 等人 (2021) 描述了从 2,6-二氯-9H-嘌呤开始合成 6-氨基/硫代-2-三唑基嘌呤核糖核苷。这项研究对于核苷类似物的开发及其在药物化学中的潜在应用具有重要意义 (Līpiņš et al., 2021)

肽核酸合成的中间体

Chan 等人 (1995) 探索了使用 9-(羧甲基)-2,6-二氯嘌呤乙酯作为肽核酸 (PNA) 合成中的中间体,这在合成生物学和药物设计领域具有重要意义 (Chan et al., 1995)

抗疟药物开发

Verma 等人 (2022) 合成了 2,6-二氯-9H-嘌呤衍生物并评估了其抗疟活性。他们发现了对耐药性疟原虫菌株具有良好活性的化合物,突出了这些衍生物在开发新抗疟药物中的潜力 (Verma et al., 2022)

未来方向

The future directions for research on 2,6-dichloro-9-cyclopentyl-9H-purine could involve further exploration of its antitumor activity and the structural requirements determining its biological properties .

属性

IUPAC Name

2,6-dichloro-9-cyclopentylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGDBGPLYZULGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dissolve 2,6-dichloropurine (1, 680 mg, 3.60 mmol), cyclopentanol (2a, 260 mg, 3.02 mmol), and triphenyl phosphine (950 mg, 3.60 mmol) in dry THF (20 mL) and cool to 0° C. Add diethyl azodicarboxylate (DEAD, 570 μL, 3.60 mmol) dropwise over a period of 15 minutes under a nitrogen atmosphere. Stir the resulting solution for 60 hours at room temperature. Evaporate the solvent in vacuo, charge directly onto a 500 g silica gel column, and elute with DCM and concentrate the desired fractions to give 2,6-dichloro-9-cyclopentyl-9H-purine (3a).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
570 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve cyclopentanol (260 mg, 3.02 mmol), 2,6-dichloropurine (680 mg, 3.60 mmol) and triphenyl phosphine (950 mg, 3.60 mmol) in dry THF (20 mL) and cool to 0° C. Add diethyl azodicarboxylate (570 μL, 3.60 mmol) dropwise over a period of 15 minutes under a nitrogen atmosphere. Stir the resulting solution for 60 hours at room temperature. Evaporate the solvent in vacuo, charge directly onto a silica gel column, and elute with methylene chloride to give the title compound as a crude mixture.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
570 μL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。